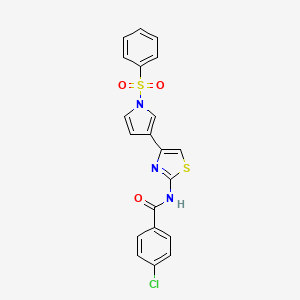
4-chloro-N-(4-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-chloro-N-(4-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)thiazol-2-yl)benzamide” is a type of benzamide . Benzamides are a class of compounds containing a benzamide moiety, which consists of a benzene ring connected to an amide functional group .
Synthesis Analysis
While specific synthesis information for this compound is not available, a general procedure for synthesizing thiazolidin-4-one derivatives involves reacting primary amines, aldehyde, and mercaptoacetic acid via a one-pot multi-component reaction (MCR) in the presence of BF3 and p-toluenesulfonic acid .Molecular Structure Analysis
The molecular structure of this compound would likely include a benzamide moiety, a thiazole ring, and a phenylsulfonyl group attached to a pyrrole ring .Scientific Research Applications
Anti-Tubercular Activity
Background: Tuberculosis (TB) remains a global health challenge, necessitating the development of effective anti-TB drugs. Pyrazinamide (PZA) is a front-line prodrug used in TB therapy. Researchers continually explore novel compounds to combat Mycobacterium tuberculosis (MTB) infections.
Compound Evaluation:- A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated for anti-tubercular activity against MTB H37Ra .
Benzothiazole Derivatives
Background: Benzothiazole-based compounds have attracted attention due to their diverse pharmacological properties. Let’s explore one such compound:
5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide:Safety and Hazards
Mechanism of Action
Target of Action
It is known that thiazole and sulfonamide groups, which are part of the compound’s structure, have known antibacterial activity . Therefore, it can be inferred that the compound might target bacterial cells.
Mode of Action
It has been suggested that the compound, when used in conjunction with a cell-penetrating peptide like octaarginine, displays potent antibacterial activity against both gram-negative and gram-positive bacteria . This suggests that the compound might interact with its targets in a way that enhances the antibacterial activity of the cell-penetrating peptide.
Biochemical Pathways
Given the antibacterial activity of the compound, it can be inferred that it might interfere with essential biochemical pathways in bacteria, leading to their death .
Result of Action
The compound, when used in conjunction with a cell-penetrating peptide, displays potent antibacterial activity against both Gram-negative and Gram-positive bacteria . This suggests that the compound’s action results in the death of bacterial cells.
properties
IUPAC Name |
N-[4-[1-(benzenesulfonyl)pyrrol-3-yl]-1,3-thiazol-2-yl]-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O3S2/c21-16-8-6-14(7-9-16)19(25)23-20-22-18(13-28-20)15-10-11-24(12-15)29(26,27)17-4-2-1-3-5-17/h1-13H,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALHOUUSSLHCMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)thiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Methylthio)benzyl]amine hydrochloride](/img/structure/B2483575.png)
![2-(4-oxoquinazolin-3(4H)-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2483577.png)
![1-(3-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2483578.png)
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2483579.png)
![1-(2,2-Dimethylpropyl)-2,4-diphenyl-5H,6H-benzo[h]quinolin-1-ium thiocyanate](/img/structure/B2483580.png)
![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2483581.png)

![4-bromo-1-sec-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2483584.png)
![N-Cyclohexyl-4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2483585.png)
![3-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2483586.png)
![2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2483590.png)

![4'-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2483593.png)